molecular formula C12H16N4O B1475769 5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole CAS No. 2098121-51-6

5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

Cat. No.: B1475769
CAS No.: 2098121-51-6
M. Wt: 232.28 g/mol
InChI Key: OEOPCXGKJNBJRZ-UHFFFAOYSA-N
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Description

5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Biological Activity

5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevance in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O, with a molecular weight of 232.28 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number2098121-51-6
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol

Anticancer Activity

Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For example, studies have reported that compounds with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 μM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . In vitro studies indicated that these compounds could induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage .

Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the cytotoxic effects of oxadiazole derivatives and found that one compound exhibited an IC50 value of 15.63 μM against MCF-7 cells, comparable to Tamoxifen (IC50 = 10.38 μM) . This suggests potential for further development as a therapeutic agent.

Antimicrobial Activity

The oxadiazole ring has been associated with antimicrobial properties, including antibacterial and antifungal activities. Compounds containing this scaffold have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .

Antibacterial Efficacy
In a comparative study, several oxadiazole derivatives were synthesized and tested for their antibacterial activity. Some derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, compounds with the oxadiazole moiety have also been investigated for anti-inflammatory and analgesic properties. Reports indicate that certain derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Apoptosis Induction : Activation of the p53 pathway leading to increased expression of apoptotic markers.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(1-propylpyrrol-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-2-5-16-6-3-4-10(16)11-14-12(17-15-11)9-7-13-8-9/h3-4,6,9,13H,2,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOPCXGKJNBJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC=C1C2=NOC(=N2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(azetidin-3-yl)-3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

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